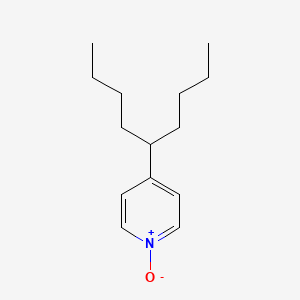
4-(5-Nonyl)-pyridine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Nonyl)-pyridine N-oxide is an organic compound that belongs to the class of pyridine N-oxides. Pyridine N-oxides are known for their unique chemical properties and are widely used in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound this compound is characterized by the presence of a nonyl group attached to the pyridine ring, which significantly influences its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nonyl)-pyridine N-oxide typically involves the oxidation of 4-(5-Nonyl)-pyridine. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic oxidation using molecular oxygen (O₂) in the presence of a suitable catalyst. This method offers advantages in terms of cost and environmental impact, as it avoids the use of hazardous oxidizing agents.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Nonyl)-pyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The nonyl group and the pyridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyridine N-oxides, reduced pyridine derivatives, and other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
4-(5-Nonyl)-pyridine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(5-Nonyl)-pyridine N-oxide involves its interaction with various molecular targets and pathways. The compound can act as an oxidizing agent, influencing redox reactions in biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(5-Nonyl)-pyridine
- 4-(5-Nonyl)-pyridine N-hydroxide
- 4-(5-Nonyl)-pyridine N-sulfide
Uniqueness
4-(5-Nonyl)-pyridine N-oxide is unique due to its specific structural features, such as the presence of the nonyl group and the N-oxide functionality. These features confer distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
53534-29-5 |
|---|---|
Molekularformel |
C14H23NO |
Molekulargewicht |
221.34 g/mol |
IUPAC-Name |
4-nonan-5-yl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C14H23NO/c1-3-5-7-13(8-6-4-2)14-9-11-15(16)12-10-14/h9-13H,3-8H2,1-2H3 |
InChI-Schlüssel |
LQZUVUANAHQVJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCC)C1=CC=[N+](C=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



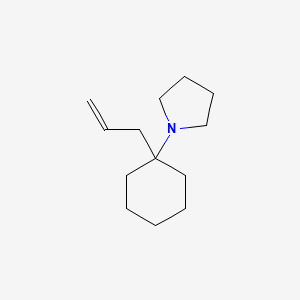
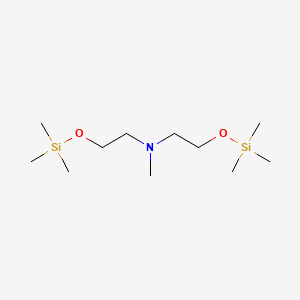
![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid](/img/structure/B13803166.png)

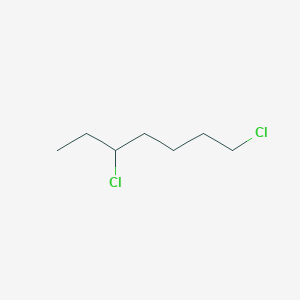

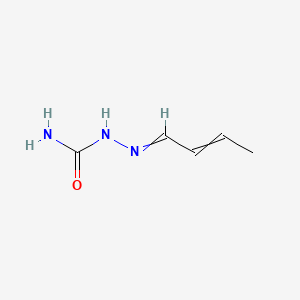

![Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate](/img/structure/B13803193.png)
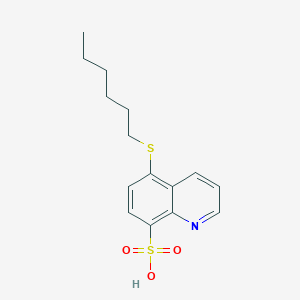
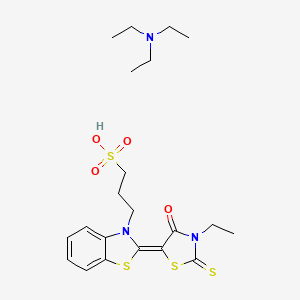
![5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13803213.png)
![1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine](/img/structure/B13803223.png)
